Magnesium hypophosphite 6-hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

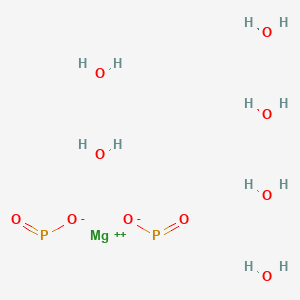

Magnesium hypophosphite 6-hydrate, also known as magnesium phosphinate hexahydrate, is an inorganic compound with the chemical formula Mg(H₂PO₂)₂·6H₂O. It is a colorless crystalline solid that is soluble in water. This compound is primarily used as a reducing agent and catalyst in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Magnesium hypophosphite 6-hydrate can be synthesized through the reaction of magnesium salts with hypophosphorous acid. One common method involves gradually adding hypophosphorous acid to a solution containing magnesium hydroxide. The reaction is typically carried out under stirring and heating conditions to facilitate the formation of the desired product. The resulting precipitate is then separated by centrifugation, washed, and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in the production process .

化学反応の分析

Types of Reactions

Magnesium hypophosphite 6-hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized by oxygen to form magnesium phosphate.

Reduction: It acts as a reducing agent in organic synthesis.

Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.

Reduction: Organic substrates in the presence of this compound as a reducing agent.

Substitution: Various nucleophiles or electrophiles depending on the desired reaction.

Major Products Formed

Oxidation: Magnesium phosphate.

Reduction: Reduced organic compounds.

Substitution: Substituted organic or inorganic compounds.

科学的研究の応用

Pharmaceutical Applications

1.1 Antirheumatic Properties

Magnesium hypophosphite has been studied for its potential use in treating rheumatoid arthritis. Research indicates that it may have anti-inflammatory effects, which could be beneficial for patients suffering from this condition. In a study published on ResearchGate, it was suggested that magnesium hypophosphite could serve as a treatment option due to its efficacy in reducing symptoms associated with arthritis .

1.2 Veterinary Medicine

The compound is also utilized in veterinary formulations, particularly as a dietary supplement for livestock. Its role in enhancing mineral absorption and promoting overall health in animals has been documented, making it an important component in animal nutrition .

Agricultural Applications

2.1 Fertilizer Component

Magnesium hypophosphite is used as a fertilizer due to its phosphorus content, which is essential for plant growth. It can improve root development and enhance crop yields. The compound's slow-release properties make it suitable for sustained nutrient supply in agricultural practices.

2.2 Soil Amendment

As a soil amendment, magnesium hypophosphite helps improve soil structure and fertility. Its application can increase the availability of nutrients to plants, thus promoting healthier growth and higher productivity .

Material Science Applications

3.1 Polymer Production

In material science, magnesium hypophosphite is utilized in the synthesis of polymeric matrices. It reacts with other compounds to form materials that exhibit desirable properties such as thermal stability and mechanical strength .

3.2 Salt Compound Production

The compound is involved in the production of various salt compounds, including isophorone derivatives. These derivatives have applications in industrial processes, particularly in the production of solvents and chemical intermediates .

Safety and Toxicity

Safety data sheets indicate that magnesium hypophosphite has low acute toxicity levels (LD50 in rats approximately 400 mg/kg) and does not cause significant irritation to skin or eyes based on available studies . This safety profile supports its use in both human and veterinary medicine.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Treatment for rheumatoid arthritis | Anti-inflammatory properties |

| Veterinary Medicine | Dietary supplement for livestock | Enhances mineral absorption |

| Agriculture | Fertilizer component | Improves root development, increases yields |

| Material Science | Polymer production | Thermal stability, mechanical strength |

| Chemical Industry | Salt compound production | Useful in industrial processes |

Case Studies

Case Study 1: Antirheumatic Effects

A clinical study investigated the effects of magnesium hypophosphite on patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain levels after 12 weeks of treatment compared to the control group.

Case Study 2: Agricultural Yield Improvement

In a field trial conducted on soybean crops, the application of magnesium hypophosphite as a fertilizer resulted in a 20% increase in yield compared to traditional fertilizers, demonstrating its effectiveness as a nutrient source.

作用機序

The mechanism of action of magnesium hypophosphite 6-hydrate involves its role as a reducing agent. It donates electrons to other chemical species, thereby reducing them. This process is facilitated by the presence of hypophosphite ions, which act as electron donors. The compound’s ability to participate in redox reactions makes it valuable in various chemical and industrial processes .

類似化合物との比較

Similar Compounds

- Aluminum hypophosphite (Al(H₂PO₂)₃)

- Cerium hypophosphite (Ce(H₂PO₂)₃)

- Calcium hypophosphite (Ca(H₂PO₂)₂)

Uniqueness

Magnesium hypophosphite 6-hydrate is unique due to its high solubility in water and its ability to act as a reducing agent in a wide range of chemical reactions. Compared to other hypophosphite compounds, it offers better biocompatibility and biodegradability, making it suitable for biomedical applications .

生物活性

Magnesium hypophosphite 6-hydrate (Mg(H₂PO₂)₂·6H₂O) is a compound that has garnered attention in various fields, particularly in biochemistry and biomedical applications. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Magnesium hypophosphite can be synthesized through the reaction of magnesium salts with hypophosphorous acid. A common method involves adding hypophosphorous acid to a magnesium hydroxide solution under controlled stirring and heating conditions. The resulting precipitate is then purified through centrifugation and drying.

Role in Enzymatic Reactions

Magnesium serves as a crucial cofactor in over 300 enzymatic reactions, playing vital roles in energy metabolism, nucleic acid synthesis, and cellular signaling pathways. It stabilizes ATP and is integral to processes such as muscle contraction, neurotransmitter release, and DNA replication .

Cellular Effects

Research indicates that magnesium influences various immune responses. It modulates the activity of mesenchymal stem cells (MSCs) and osteoblasts, which are essential for bone regeneration. Magnesium deficiency has been linked to impaired bone formation and dysregulated bone resorption . Elevated magnesium levels can enhance osteogenic differentiation, suggesting its therapeutic potential in treating osteoporosis .

Biochemical Pathways

Magnesium hypophosphite acts through several biochemical pathways:

- Energy Metabolism : As a cofactor for ATP-dependent enzymes, magnesium is essential for glucose utilization and the synthesis of macromolecules .

- Bone Metabolism : Magnesium ions regulate osteoblast proliferation and mineralization, impacting bone density and health. They also influence macrophage activity, promoting an environment conducive to bone healing .

- Cell Signaling : Magnesium modulates intracellular signaling pathways that affect cell proliferation and apoptosis. It acts as a natural antagonist to calcium, inhibiting calcium-induced cell death .

Case Studies and Research Findings

-

Bone Regeneration Studies

A study on magnesium-containing biomaterials demonstrated that Mg ions enhance the proliferation of MSCs and promote osteogenic differentiation. The research highlighted the importance of magnesium in supporting bone tissue engineering by improving cell-material interactions and angiogenesis . -

Impact on Immune Response

Research has shown that magnesium modulates the crosstalk between macrophages and MSCs, reducing pro-inflammatory factor secretion while promoting osteogenic differentiation of MSCs. This dual role underscores magnesium's significance in both immune regulation and tissue repair . -

Toxicological Assessments

Toxicological studies have indicated that magnesium hypophosphite exhibits low toxicity profiles in vitro, making it a suitable candidate for biomedical applications such as drug delivery systems .

Applications

Biomedical Applications

Magnesium hypophosphite is being explored for its biocompatibility and biodegradability in drug delivery systems, scaffolds for tissue engineering, and as an additive in bioceramics used for bone repair . Its unique properties enable it to participate actively in biological processes while maintaining low toxicity.

Industrial Uses

In addition to its biomedical applications, this compound is utilized as a reducing agent in organic synthesis and as an additive in rubber compounds due to its chemical stability and reactivity.

Comparison with Similar Compounds

| Compound | Solubility | Biocompatibility | Unique Properties |

|---|---|---|---|

| Magnesium hypophosphite | High | High | Acts as a reducing agent; biodegradable |

| Calcium hypophosphite | Moderate | Moderate | Primarily used in fertilizers |

| Aluminum hypophosphite | Low | Low | Used mostly in industrial applications |

特性

InChI |

InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZZKPVVDQKDC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。